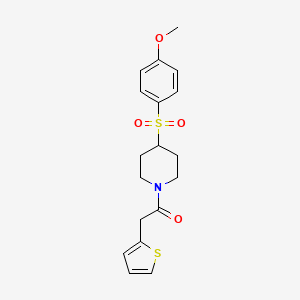

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic small molecule characterized by a piperidine ring substituted with a 4-methoxyphenylsulfonyl group at the 4-position and a thiophen-2-yl ethanone moiety at the 1-position. The thiophene ring introduces π-conjugation, which may influence electronic interactions in biological systems. This compound is structurally related to antiproliferative and enzyme-targeting agents, as evidenced by analogs in the literature .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-23-14-4-6-16(7-5-14)25(21,22)17-8-10-19(11-9-17)18(20)13-15-3-2-12-24-15/h2-7,12,17H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIZNRZXAJLISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the ethanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using thiophene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the ethanone moiety.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, while the piperidine and thiophene rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidinyl/sulfonyl ethanones. Key structural variations among analogs include:

Piperazine vs.

Sulfonyl Substituents: 4-Methoxyphenylsulfonyl: Enhances lipophilicity and may improve membrane permeability compared to electron-deficient groups like nitro (e.g., 7n in ). 4-Trifluoromethylphenylsulfonyl: Increases metabolic stability due to the CF₃ group’s resistance to oxidation (e.g., 7f in ).

Ethanone Modifications: Thiophen-2-yl vs. Phenyl: The thiophene’s electron-rich sulfur atom may facilitate π-stacking interactions distinct from phenyl-based analogs (e.g., SNI-1 in lacks thiophene) . Tetrazole-thio vs. Oxadiazole: Compounds like 7n () incorporate a tetrazole-thio group, which confers hydrogen-bonding capacity, unlike the thiophene-ethanone linkage .

Physical Properties

*Yield inferred from analogous synthesis in .

Stability and Isomerism

- Piperidinyl ethanones exhibit conformational flexibility. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone () undergoes amide bond isomerization with an energy barrier of ~67 kJ/mol. The target compound’s sulfonyl group may rigidify the structure, reducing isomerization .

Biological Activity

The compound 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone consists of a piperidine ring substituted with a methoxyphenyl sulfonyl group and a thiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: C₁₇H₁₉N₃O₄S

Molecular Weight: 357.41 g/mol

CAS Number: 1448062-96-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group enhances binding affinity, while the piperidine ring may facilitate the compound's interaction with biological membranes. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing neurotransmitter activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against various bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Strong |

| 2 | Bacillus subtilis | Moderate |

| 3 | Escherichia coli | Weak |

Anticancer Potential

The compound's structure suggests potential anticancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have shown that analogs can inhibit tumor growth by interfering with cell cycle progression.

Neuropharmacological Effects

Research into related compounds has shown promise in modulating dopaminergic pathways, potentially offering therapeutic benefits for conditions like schizophrenia and Parkinson's disease. These effects are likely mediated through interactions with dopamine receptors.

Case Studies

-

Antibacterial Screening:

A series of synthesized piperidine derivatives were tested for antibacterial activity. The most active compounds demonstrated IC50 values ranging from 0.63 to 2.14 µM against urease, indicating potent enzyme inhibition capabilities that could be leveraged in therapeutic applications. -

In Silico Docking Studies:

Molecular docking studies revealed that the compound binds effectively to target proteins involved in inflammatory responses, suggesting a mechanism for anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via regioselective gold-catalyzed alkyne oxidation (similar to GP2 methods used for analogous thiophene-containing ethanones). Key steps include:

- Use of dibenzothiophene-S-oxide derivatives and vinylthiophene as precursors.

- Optimization of catalysts (e.g., AuCl₃) and solvents (e.g., toluene) to enhance yield.

- Purification via column chromatography or recrystallization for high-purity isolation .

- Reaction monitoring using TLC and NMR to track intermediate formation.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure by comparing with related compounds, such as thiophene-methanone derivatives (e.g., monoclinic P21/c space group parameters: a = 6.0686 Å, b = 18.6887 Å) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonyl and piperidinyl groups, and FT-IR to identify carbonyl (C=O) and sulfonyl (S=O) stretches.

- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI for exact mass matching).

Q. What are the common impurities or byproducts during synthesis, and how are they identified?

- Methodological Answer :

- Byproducts may include unreacted 4-methoxyphenyl sulfonyl chloride or thiophene-2-yl intermediates.

- Techniques: HPLC-MS for impurity profiling, comparative TLC with reference standards (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone analogs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against target proteins (e.g., sulfonylurea receptors) using software like AutoDock Vina.

- MD simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration).

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR shifts with DFT-predicted chemical shifts.

- High-resolution XRD : Address crystallographic ambiguities (e.g., disorder in piperidinyl groups) using SHELXL refinement .

- Synchrotron-based techniques : Improve data resolution for low-abundance polymorphs.

Q. How does the sulfonyl-piperidinyl moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP determination : Compare with analogs (e.g., 4'-methoxyacetophenone, LogP = 1.8) to assess hydrophobicity shifts due to sulfonyl groups .

- Thermal analysis : TGA/DSC to study decomposition profiles (e.g., sulfonyl group stability at >200°C).

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow chemistry : Mitigate exothermic side reactions via controlled temperature gradients.

- Catalyst recycling : Test immobilized Au nanoparticles to reduce costs.

- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

Methodological Comparison Table

Key Research Gaps & Recommendations

- Gap 1 : Limited data on metabolic pathways. Solution : Use radiolabeled analogs (e.g., ¹⁸F/¹¹C isotopes) for in vivo tracking .

- Gap 2 : Underexplored polymorphism. Solution : High-throughput crystallographic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.